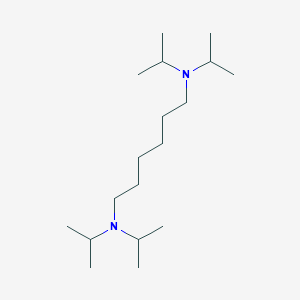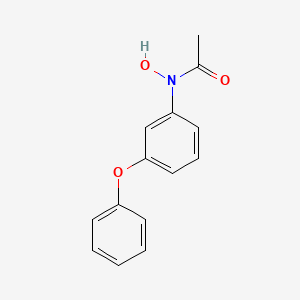![molecular formula C13H10N2O2 B14344954 2-ethyl-1H-benzo[f]benzimidazole-4,9-dione CAS No. 91822-69-4](/img/structure/B14344954.png)
2-ethyl-1H-benzo[f]benzimidazole-4,9-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-1H-benzo[f]benzimidazole-4,9-dione is a heterocyclic aromatic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological and chemical properties, making them significant in various fields such as medicinal chemistry, organic synthesis, and material science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-ethyl-1H-benzo[f]benzimidazole-4,9-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the cyclization of 2-acetyl-6-(4-methylpent-3-enyl)-1,4-naphthoquinone with hydrazines in the presence of triethylamine and catalytic glacial acetic acid . Another approach involves the condensation of o-phenylenediamine with carboxylic acids or aldehydes under dehydrating conditions such as hydrochloric acid or polyphosphoric acid .
Industrial Production Methods: Industrial production methods for this compound often utilize large-scale cyclization reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Ethyl-1H-benzo[f]benzimidazole-4,9-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the benzimidazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions such as acidic or basic catalysis.
Major Products: The major products formed from these reactions include substituted benzimidazoles, quinones, and hydroquinones, which have significant applications in various fields .
Applications De Recherche Scientifique
2-Ethyl-1H-benzo[f]benzimidazole-4,9-dione has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-ethyl-1H-benzo[f]benzimidazole-4,9-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound binds to enzymes and proteins, disrupting their normal function.
Pathways Involved: The compound can interfere with cellular pathways such as the mitotic spindle formation, leading to cell cycle arrest and apoptosis.
Comparaison Avec Des Composés Similaires
Benzimidazole: A parent compound with similar structural features but lacking the ethyl and quinone functionalities.
2-Substituted Benzimidazoles: Compounds with various substituents at the 2-position, exhibiting different biological activities.
Quinone Derivatives: Compounds with similar quinone structures but different substituents, affecting their redox properties.
Uniqueness: 2-Ethyl-1H-benzo[f]benzimidazole-4,9-dione is unique due to its combined benzimidazole and quinone functionalities, which confer distinct chemical reactivity and biological activity. This dual functionality allows it to participate in a broader range of reactions and exhibit diverse biological effects compared to its analogs .
Propriétés
Numéro CAS |
91822-69-4 |
|---|---|
Formule moléculaire |
C13H10N2O2 |
Poids moléculaire |
226.23 g/mol |
Nom IUPAC |
2-ethyl-1H-benzo[f]benzimidazole-4,9-dione |
InChI |
InChI=1S/C13H10N2O2/c1-2-9-14-10-11(15-9)13(17)8-6-4-3-5-7(8)12(10)16/h3-6H,2H2,1H3,(H,14,15) |
Clé InChI |
BDRALAFPLKRVJQ-UHFFFAOYSA-N |
SMILES canonique |
CCC1=NC2=C(N1)C(=O)C3=CC=CC=C3C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


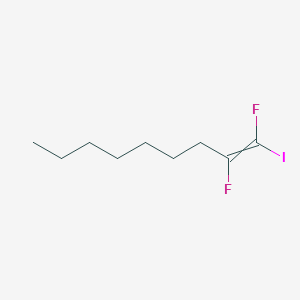
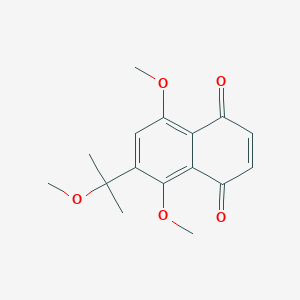
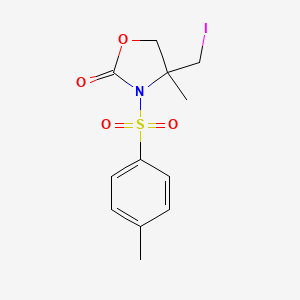
![2,2'-[(4-Amino-6-chloro-1,3-phenylene)disulfonyl]di(ethan-1-ol)](/img/structure/B14344893.png)
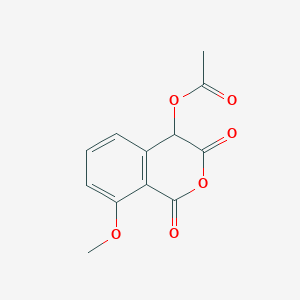
![2-[(2-Methyloxiran-2-yl)methyl]oxolane](/img/structure/B14344909.png)
![Bis[(3-amino-3-carboxypropyl)(dimethyl)sulfanium] sulfate](/img/structure/B14344911.png)
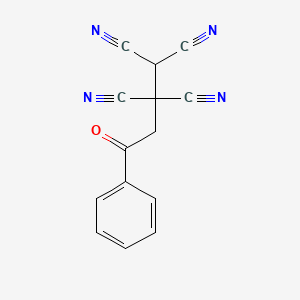
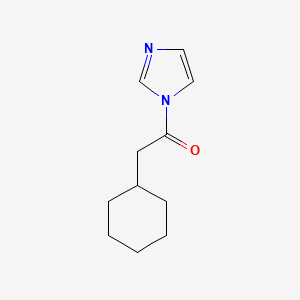
![2',4,4',6-Tetramethyl-6'-nitro[1,1'-biphenyl]-2-amine](/img/structure/B14344925.png)
![2-Propenamide, 2-[(diethylamino)methyl]-N,N-diethyl-](/img/structure/B14344933.png)
